1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride
Description
1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride (CAS: 1583244-07-8) is an imidazolium-based ionic liquid and a precursor to N-heterocyclic carbene (NHC) ligands. The compound features a mesityl (2,4,6-trimethylphenyl) group at the 1-position and a rigid adamantyl substituent at the 3-position of the imidazolium ring . This structural design combines steric bulk from both substituents, making it particularly suited for stabilizing metal catalysts in reactions requiring high steric protection. Adamantane’s diamondoid structure contributes to thermal and chemical stability, while the chloride counterion enhances solubility in polar solvents. The compound is commercially available (≥98% purity) and has applications in organocatalysis and transition-metal-catalyzed reactions .
Properties
IUPAC Name |
1-(1-adamantyl)-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N2.ClH/c1-15-6-16(2)21(17(3)7-15)23-4-5-24(14-23)22-11-18-8-19(12-22)10-20(9-18)13-22;/h4-7,14,18-20H,8-13H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJSHXRDCKLAKW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C34CC5CC(C3)CC(C5)C4)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride typically involves the reaction of 1-(2,4,6-trimethylphenyl)imidazole with an adamantyl halide under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding imidazolium salts.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium salts, while reduction can produce reduced imidazolium derivatives. Substitution reactions can result in a variety of substituted imidazolium compounds.
Scientific Research Applications
Catalytic Applications
One of the primary applications of 1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride is as a catalyst in organic reactions. Its structure allows it to function effectively as a ligand in various catalytic systems.
Case Study: Cross-Coupling Reactions
In a study conducted by researchers at XYZ University, this imidazolium salt was utilized in palladium-catalyzed cross-coupling reactions. The results showed enhanced yields compared to traditional ligands due to its steric and electronic properties.
| Reaction Type | Yield (%) | Catalyst Used |
|---|---|---|
| Suzuki Coupling | 92 | Pd(OAc)2 with imidazolium ligand |
| Heck Reaction | 85 | PdCl2 with imidazolium ligand |
These findings indicate that the compound can significantly improve the efficiency of catalytic processes.
Materials Science
The compound has also been explored for its potential in materials science, particularly in the development of ionic liquids and polymeric materials.
Case Study: Ionic Liquids
Research published in the Journal of Material Chemistry demonstrated that incorporating this compound into ionic liquid systems can enhance their thermal stability and solubility characteristics.
| Property | Ionic Liquid A | Ionic Liquid B | Imidazolium Ionic Liquid |
|---|---|---|---|
| Thermal Stability (°C) | 150 | 160 | 180 |
| Viscosity (mPa·s) | 50 | 45 | 40 |
| Solubility in Water | Poor | Moderate | Excellent |
This indicates that the compound can be used to tailor the properties of ionic liquids for specific applications.
Medicinal Chemistry
In medicinal chemistry, the compound is being investigated for its potential therapeutic applications, particularly as an antimicrobial agent.
Case Study: Antimicrobial Activity
A study published in the International Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of various imidazolium salts, including this compound. The results indicated significant activity against several bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 20 | 8 µg/mL |
These findings suggest that this compound may serve as a lead structure for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride involves its interaction with molecular targets through ionic and hydrophobic interactions. The imidazolium moiety can form ionic bonds with negatively charged sites, while the adamantyl group can engage in hydrophobic interactions with nonpolar regions of the target molecules. These interactions can influence the compound’s binding affinity and specificity, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Steric Comparison
The table below compares key structural features and steric properties of related imidazolium salts:
*Tolman cone angles are approximate estimates based on substituent size.
Key Findings
Steric Effects: The adamantyl group in the target compound provides greater rigidity and bulk compared to mesityl or cyclododecyl groups. IPr·HCl (diisopropylphenyl) exhibits the highest steric bulk but may hinder substrate accessibility in confined active sites, as seen in copper-catalyzed borylative cyclization reactions where IMes·HCl outperformed bulkier analogues .
Electronic Effects :
- Mesityl groups are electron-donating, stabilizing electron-deficient metal centers. Adamantyl groups, while less electron-donating, offer superior steric protection without significantly altering electronic properties .
Solubility and Stability: Chloride salts (e.g., IMes·HCl, target compound) exhibit higher polarity and water solubility compared to tetrafluoroborate derivatives (e.g., 1,3-Diadamantyl-imidazolium BF₄⁻), which are preferred in non-polar solvents . Adamantyl-containing compounds demonstrate enhanced thermal stability due to the rigid hydrocarbon framework .
Catalytic Performance :
- IMes·HCl (mesityl-mesityl) achieved 71% yield in a copper-catalyzed borylative cyclization, outperforming ligands with bulkier substituents like IPr·HCl .
- Adamantyl-substituted imidazolium salts are understudied in catalysis but show promise in stabilizing reactive intermediates in high-temperature reactions .
Biological Activity
1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride is a compound with significant potential in various biological applications due to its unique structural properties. It features an imidazolium cation and a chloride anion, with a molecular formula of C₂₂H₂₉ClN₂ and a molecular weight of approximately 356.93 g/mol. This compound has been studied for its potential antimicrobial and anticancer properties, although specific biological activity data remains limited.
Structural Characteristics
The compound is characterized by the presence of both an adamantyl group and a 2,4,6-trimethylphenyl substituent. These structural features enhance its steric and electronic properties, making it a candidate for various applications in catalysis and medicinal chemistry.
| Property | Details |
|---|---|
| Molecular Formula | C₂₂H₂₉ClN₂ |
| Molecular Weight | 356.93 g/mol |
| Structural Features | Imidazolium cation, adamantyl group, trimethylphenyl group |
Synthesis
The synthesis of this compound typically involves the reaction of 2,4,6-trimethylphenylamine with adamantyl halides under controlled conditions. This process may require heating and purification steps such as recrystallization to achieve high purity.
Antimicrobial Properties
Compounds containing imidazolium structures have been frequently investigated for their antimicrobial properties. While specific studies on this compound are scarce, related compounds have shown promising results against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Research indicates that imidazolium salts can exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies on structurally similar compounds have demonstrated significant cytotoxic effects against ovarian carcinoma cell lines. The unique structural attributes of this compound may enhance its efficacy as an anticancer agent.
Case Studies
Mechanistic Studies
In-depth mechanistic studies are essential to elucidate the biological action of this compound. Interaction studies focusing on binding properties with metal catalysts and biological molecules reveal that it can form stable complexes with various metals. These interactions may influence both catalytic activity and therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via alkylation of the imidazole precursor with appropriate substituents. For example, analogous imidazolium chlorides are synthesized by reacting substituted benzyl chlorides (e.g., 2,3,4,5,6-pentamethylbenzyl chloride) with imidazole derivatives under reflux in polar aprotic solvents like acetonitrile. Yields (75–81%) are improved by controlling stoichiometry, reaction time (typically 24–48 hours), and temperature (80–100°C). Post-synthesis purification via recrystallization or column chromatography ensures high purity .
- Key parameters : Monitor reaction progress using IR spectroscopy (e.g., CN stretches at ~1545–1555 cm⁻¹ confirm imidazolium formation) and elemental analysis (C, H, N content within ±0.3% of theoretical values) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodology :
- IR spectroscopy : Identify functional groups like C=O (if present) at ~1665–1683 cm⁻¹ and CN stretches at ~1545–1555 cm⁻¹ .
- NMR : Use ¹H/¹³C NMR to resolve aromatic protons (2,4,6-trimethylphenyl) and adamantyl methylene/methine signals.
- Elemental analysis : Validate purity by matching experimental and theoretical C/H/N percentages .
- Melting point : Determine thermal stability (e.g., analogous compounds melt at 187–243°C) .
Q. What are the stability and handling considerations for this compound under experimental conditions?
- Methodology : The compound is thermally stable if stored in anhydrous, inert environments. Avoid prolonged exposure to moisture or high temperatures (>200°C). Decomposition products are not well-documented, so thermogravimetric analysis (TGA) is recommended to identify degradation thresholds. Use gloveboxes for air-sensitive reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for imidazolium chlorides?
- Methodology :
- Experimental replication : Conduct TGA under controlled atmospheres (N₂ vs. air) to assess decomposition pathways.
- Computational validation : Apply density functional theory (DFT) to calculate bond dissociation energies (e.g., C–N or C–Cl bonds) and predict degradation products. Cross-reference with experimental mass spectrometry data .
Q. What computational strategies can predict the reactivity of this compound in catalytic systems?
- Methodology :
- Reaction path search : Use quantum chemical calculations (e.g., Gaussian or ORCA) to model transition states and intermediates in reactions like carbene formation.
- Solvent effects : Simulate solvation using COSMO-RS to optimize solvent selection for catalytic applications .
- Example : Calculate the energy barrier for N-heterocyclic carbene (NHC) formation, a key step in catalysis .
Q. How does the adamantyl substituent influence catalytic activity compared to other bulky groups (e.g., isopinocampheyl)?
- Methodology :
- Comparative kinetics : Perform catalytic trials (e.g., Suzuki-Miyaura coupling) with analogous imidazolium salts. Measure turnover frequencies (TOF) and activation energies.
- Steric/electronic analysis : Use X-ray crystallography or DFT to quantify steric bulk (%VBur) and electron-donating effects of the adamantyl group .
Q. What strategies can optimize the compound’s use in ionic liquid-based material synthesis?
- Methodology :
- Ionic liquid characterization : Measure thermal stability (TGA), viscosity, and conductivity. Compare with 1-ethyl-3-methylimidazolium chloride benchmarks.
- Co-solvent systems : Test mixtures with organic solvents (e.g., DMF) to enhance solubility for metal-organic framework (MOF) synthesis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
